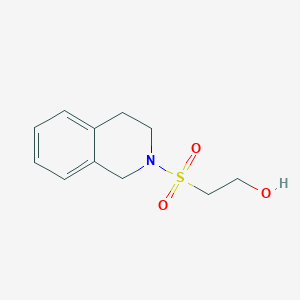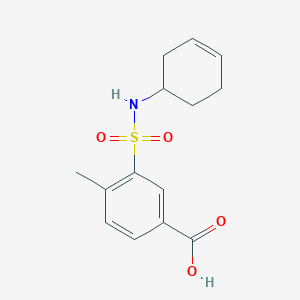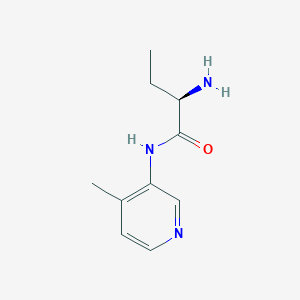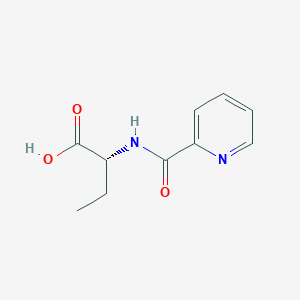
2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol, also known as DISA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. DISA is a white crystalline powder with a molecular formula of C12H15NO3S and a molecular weight of 253.32 g/mol.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol is not fully understood. However, it has been suggested that 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs has been found to be effective in treating neurodegenerative diseases.
Biochemical and physiological effects:
2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has been found to have significant biochemical and physiological effects. In animal studies, 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has been shown to reduce inflammation and pain. It has also been found to inhibit the growth of cancer cells. In addition, 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has been found to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol in lab experiments is its low toxicity. 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has been found to be relatively safe, with no significant side effects reported in animal studies. However, one of the limitations of using 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol. One area of interest is the development of more efficient synthesis methods for 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol. Another area of interest is the investigation of the potential of 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol as a treatment for other neurodegenerative diseases, such as Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol and its potential side effects in humans.
Conclusion:
In conclusion, 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has been found to have anti-inflammatory, analgesic, and antitumor properties. It has also been found to be effective in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. While there are limitations to using 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol in lab experiments, its low toxicity and potential therapeutic benefits make it a promising area of research for the future.
Synthesemethoden
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol involves the reaction between 2-aminobenzylamine and sulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography, yielding 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been found to be effective in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-7-8-16(14,15)12-6-5-10-3-1-2-4-11(10)9-12/h1-4,13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGJLZVLHGJNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7581628.png)
![Methyl 2-cyclopropyl-2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B7581634.png)

![2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581641.png)
![2-[4-(Cyclohex-3-en-1-ylsulfamoyl)phenoxy]acetic acid](/img/structure/B7581652.png)


![1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7581673.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B7581678.png)

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol](/img/structure/B7581689.png)
![(2R)-2-[(4-cyanobenzoyl)amino]butanoic acid](/img/structure/B7581720.png)
![(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)
![N-[(2-hydroxycyclopentyl)methyl]-3-methylbenzamide](/img/structure/B7581728.png)